molecular formula C12H16N4O B11529444 6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11529444
M. Wt: 232.28 g/mol
InChI Key: MGAFCJQULOZDKA-UHFFFAOYSA-N
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Description

6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the presence of a catalyst . The reaction is usually carried out under solvent-free conditions, which makes it an environmentally friendly process .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as sulfonated amorphous carbon and eosin Y have been used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-isopropyl-3-methyl-4-(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique butan-2-yl substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

6-amino-4-butan-2-yl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C12H16N4O/c1-4-6(2)9-8(5-13)11(14)17-12-10(9)7(3)15-16-12/h6,9H,4,14H2,1-3H3,(H,15,16)

InChI Key

MGAFCJQULOZDKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=C(OC2=NNC(=C12)C)N)C#N

Origin of Product

United States

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